
Trimethyl(nonadecyloxy)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(nonadecyloxy)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophobic and hydrophilic substances. This compound is particularly valued for its role in formulations requiring emulsification, dispersion, and stabilization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(nonadecyloxy)ammonium chloride typically involves the reaction of nonadecyloxy compounds with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain product quality. The final product is purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(nonadecyloxy)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an alkoxide can yield an ether derivative, while reaction with a thiolate can produce a thioether.
Applications De Recherche Scientifique
Trimethyl(nonadecyloxy)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It serves as an active ingredient in antiseptic formulations due to its antimicrobial properties.
Industry: The compound is used in the formulation of detergents, fabric softeners, and personal care products.
Mécanisme D'action
The mechanism of action of Trimethyl(nonadecyloxy)ammonium chloride involves its interaction with cell membranes and proteins. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The compound also interacts with proteins, altering their structure and function, which contributes to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Trimethylammonium chloride: A simpler quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a longer alkyl chain, used in similar applications.
Uniqueness: Trimethyl(nonadecyloxy)ammonium chloride is unique due to its specific alkyl chain length and the presence of an ether linkage, which enhances its emulsification and stabilization properties compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
88599-17-1 |
|---|---|
Formule moléculaire |
C22H48ClNO |
Poids moléculaire |
378.1 g/mol |
Nom IUPAC |
trimethyl(nonadecoxy)azanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
UCNHFLBRPKWWNO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCO[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


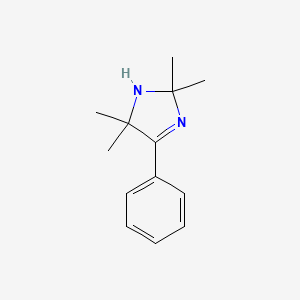
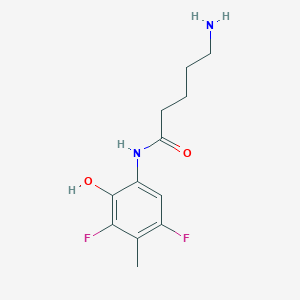
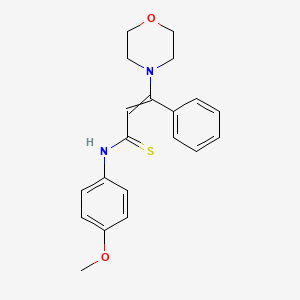
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
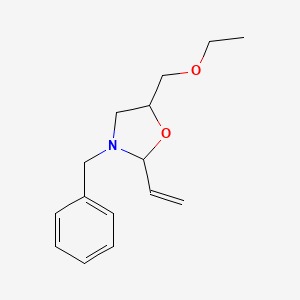
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)
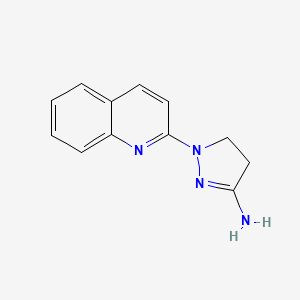
![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)

